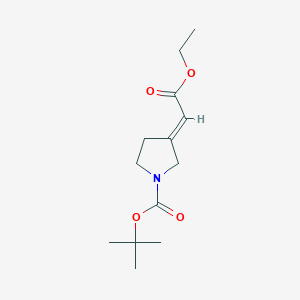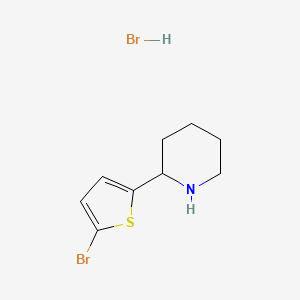
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is a chemical compound that features a brominated thiophene ring attached to a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide typically involves the bromination of thiophene followed by coupling with piperidine. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . This compound can be synthesized through the bromination of thiophene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The brominated thiophene is then subjected to a coupling reaction with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions . The resulting product is then treated with hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, Pd/C catalyst.
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LAH, NaBH4.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: De-brominated thiophene, reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and materials.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards biological targets . Additionally, the piperidine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is unique due to its combination of a brominated thiophene ring and a piperidine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the piperidine ring enhances its potential as a pharmacophore in drug design and development .
Eigenschaften
CAS-Nummer |
915402-14-1 |
|---|---|
Molekularformel |
C9H13Br2NS |
Molekulargewicht |
327.08 g/mol |
IUPAC-Name |
2-(5-bromothiophen-2-yl)piperidine;hydrobromide |
InChI |
InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H |
InChI-Schlüssel |
REZWOBZALVJCOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC=C(S2)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


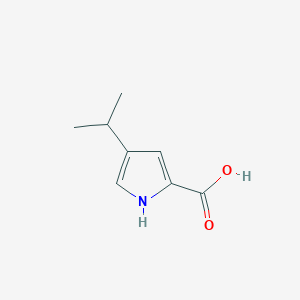
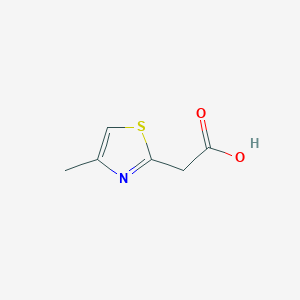
![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)
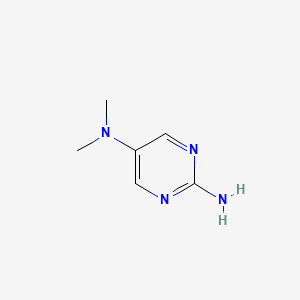


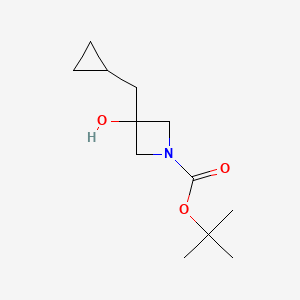
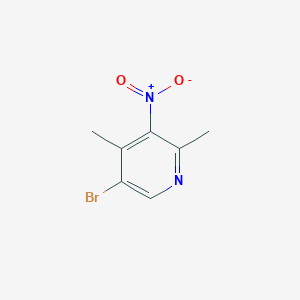
![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
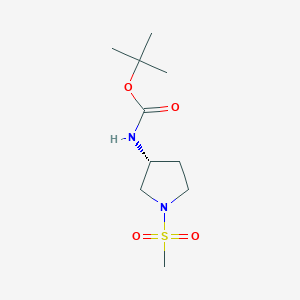
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
